molecular formula C13H14ClN3O B183583 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol CAS No. 353257-75-7

1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol

Cat. No.: B183583
CAS No.: 353257-75-7
M. Wt: 263.72 g/mol
InChI Key: JHEDHBXWDSHMBE-UHFFFAOYSA-N
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Description

1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol It is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a piperidin-3-ol moiety

Preparation Methods

The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(18)8-17)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDHBXWDSHMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581406
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353257-75-7
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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